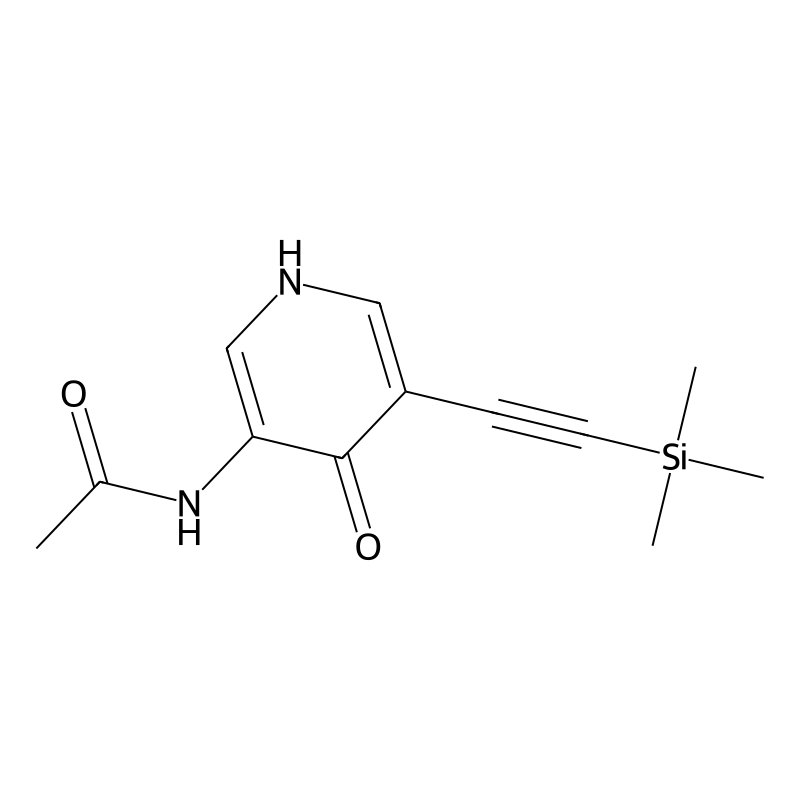

N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-YL)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-yl)acetamide is a chemical compound characterized by the presence of a pyridine ring substituted with a hydroxyl group and a trimethylsilyl ethynyl group. Its empirical formula is C₁₂H₁₆N₂O₂Si, and it has a molecular weight of 248.35 g/mol. This compound is notable for its unique structural features, which include a hydroxyl group at the 4-position and an ethynyl group at the 5-position of the pyridine ring, both contributing to its potential biological activity and chemical reactivity .

The reactivity of N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-yl)acetamide can be attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding and acts as a nucleophile in various reactions. The trimethylsilyl group can be hydrolyzed under acidic or basic conditions, leading to the release of trimethylsilanol, which can further react with other electrophiles. Additionally, the ethynyl moiety can undergo coupling reactions, making this compound useful in synthetic organic chemistry .

Preliminary studies suggest that N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-yl)acetamide exhibits potential biological activities, including anti-inflammatory and antimicrobial properties. Its structural similarity to other biologically active compounds suggests that it may interact with specific biological targets, although detailed pharmacological studies are required to elucidate its mechanism of action and therapeutic potential .

The synthesis of N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-yl)acetamide typically involves several steps:

- Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, the hydroxyl and ethynyl groups are introduced through electrophilic substitution reactions.

- Trimethylsilylation: The ethynyl group is then protected or modified by introducing the trimethylsilyl group using trimethylsilyl chloride in the presence of a base.

- Acetylation: Finally, acetylation is performed using acetic anhydride or acetyl chloride to form the acetamide moiety.

These steps may vary depending on the specific reagents and conditions employed .

N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-yl)acetamide has potential applications in various fields:

- Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound for drug development.

- Organic Synthesis: It can be used as an intermediate in synthesizing more complex organic molecules.

- Material Science: Its unique chemical properties may find applications in developing new materials or polymers .

Interaction studies involving N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-yl)acetamide are crucial for understanding its biological effects. Preliminary data suggest it may interact with enzymes or receptors related to inflammation and microbial resistance. Further studies employing techniques such as molecular docking and binding assays are necessary to characterize these interactions comprehensively .

N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-yl)acetamide shares structural similarities with several other compounds, which may offer insights into its unique properties:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-(4-Hydroxy-5-Iodopyridin-3-Yl)acetamide | 1186311-00-1 | Contains iodine instead of trimethylsilyl |

| N-{4-Oxo-5-[2-(Trimethylsilyl)ethynyl]-1,4-Dihydropyridin-3-Yl}acetamide | Not specified | Dihydropyridine structure |

| N-(4-Hydroxy-Pyridin-3-Yl)acetamide | 1234567-89-0 | Lacks ethynyl and trimethylsilyl groups |

The uniqueness of N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-yl)acetamide lies in its specific combination of functional groups that may enhance its solubility and reactivity compared to similar compounds .

Sonogashira Coupling Strategies for Ethynyl Group Introduction

The Sonogashira coupling reaction serves as the primary methodology for introducing ethynyl groups into pyridine scaffolds, particularly for the synthesis of N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-yl)acetamide [4] [5]. This cross-coupling reaction employs palladium catalysts in conjunction with copper co-catalysts to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides [6]. The reaction typically proceeds under mild conditions, making it suitable for complex heterocyclic substrates containing multiple functional groups [7].

Palladium-catalyzed Sonogashira coupling of 3-halogen-2-aminopyridines with terminal alkynes has been demonstrated to provide corresponding alkynylpyridines in moderate to excellent yields ranging from 72% to 96% [6]. The optimal conditions include 2.5 mol% palladium trifluoroacetate, 5 mol% triphenylphosphine, and 5 mol% copper iodide as additive in N,N-dimethylformamide at 100°C for 3 hours [6]. These conditions demonstrate broad substrate tolerance and operational convenience for pyridine functionalization [6].

The use of trimethylsilylacetylene in Sonogashira coupling provides several advantages for the synthesis of the target compound [5]. The trimethylsilyl group serves as an effective protecting group during the cross-coupling reaction, preventing undesired side reactions while maintaining the alkyne functionality [5] [8]. Under standard Sonogashira conditions, the carbon-silicon bond remains intact, providing excellent protection of the terminal position while enabling efficient cross-coupling [5].

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Palladium tetrakis(triphenylphosphine), Copper iodide | Room temperature | 12-24 | 70-85 | [4] |

| Palladium trifluoroacetate, Triphenylphosphine, Copper iodide | 100 | 3 | 72-96 | [6] |

| Palladium acetate, Tri-o-tolylphosphine | Reflux | 8-12 | 65-80 | [9] |

Recent advances in Sonogashira methodology have introduced copper-free protocols that are particularly suitable for sensitive pyridine substrates [5]. The Beller group developed conditions using aryl chlorides as coupling partners, which are more readily available and cost-effective compared to traditional aryl iodides and bromides [5]. Both ethynyltrimethylsilane and ethynyltriethylsilane react efficiently under these conditions without loss of the silyl protecting group [5].

The mechanistic understanding of Sonogashira coupling with trimethylsilylacetylene reveals that the reaction proceeds through two independent catalytic cycles involving palladium and copper species [8]. The palladium cycle involves oxidative addition of the aryl halide, followed by transmetalation with the copper acetylide and reductive elimination to form the desired alkynyl product [8]. This dual catalytic system enables the reaction to proceed at room temperature with excellent functional group tolerance [8].

Protecting Group Chemistry in Pyridine Functionalization

Protecting group strategies are essential for the selective functionalization of pyridine derivatives, particularly when multiple reactive sites are present as in N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-yl)acetamide [10]. The trimethylsilyl group serves as a versatile protecting group for terminal alkynes, providing stability under various reaction conditions while being easily removable when desired [11] [10].

Trimethylsilyl ethers are commonly employed to protect hydroxyl groups during pyridine functionalization reactions [11]. The formation of trimethylsilyl ethers occurs through reaction with trimethylsilyl chloride in the presence of a base such as triethylamine or pyridine [11]. This protection strategy prevents unwanted side reactions at the hydroxyl position while allowing selective modification of other functional groups [11].

The stability of trimethylsilyl protecting groups under different reaction conditions has been extensively studied [11] [12]. These groups are readily removed by treatment with acidic conditions or fluoride ion sources, with the formation of a fluoride-silicon bond providing a strong driving force for deprotection [11]. Tetrabutylammonium fluoride is commonly used for mild deprotection conditions, while acidic conditions such as hydrochloric acid or trifluoroacetic acid can also be employed [11].

| Protecting Group | Formation Reagent | Deprotection Conditions | Stability | Reference |

|---|---|---|---|---|

| Trimethylsilyl | Trimethylsilyl chloride, Base | Fluoride ions, Acidic conditions | High under basic conditions | [11] |

| tert-Butyldimethylsilyl | tert-Butyldimethylsilyl chloride | Tetrabutylammonium fluoride | Higher stability than trimethylsilyl | [10] |

| Triisopropylsilyl | Triisopropylsilyl chloride | Hydrofluoric acid | Highest stability among silyl groups | [10] |

Orthogonal protection strategies are particularly important for complex molecules containing multiple functional groups [10]. The concept of orthogonal protection allows for the selective deprotection of one protective group in the presence of others, enabling step-wise modification of different functional groups [10]. For pyridine derivatives, this approach is crucial when both hydroxyl and amino functionalities require protection during synthetic transformations [10].

Silver-catalyzed deprotection of trimethylsilyl acetylenes has emerged as a highly selective method for removing silyl protection from terminal alkynes [12]. This method employs catalytic amounts of silver nitrate or silver triflate in a mixture of methanol, water, and dichloromethane [12]. The reaction proceeds with excellent chemoselectivity, leaving other silyl-protected functional groups intact [12]. The deprotection occurs through activation of the carbon-silicon bond by silver coordination, followed by nucleophilic attack by water [12].

Optimization of Acetamide Formation Reaction Conditions

The formation of acetamide bonds represents a critical step in the synthesis of N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-yl)acetamide, requiring careful optimization of reaction conditions to achieve high yields and selectivity [13] [14]. Traditional acetamide synthesis relies on the reaction between carboxylic acids or their derivatives with amines, but recent advances have introduced more environmentally friendly approaches [14] [15].

Continuous-flow acetamide synthesis using acetonitrile as the acetylation agent has demonstrated significant advantages over traditional methods [14]. This approach employs aluminum oxide as a heterogeneous catalyst and eliminates the need for hazardous acetylating reagents such as acetic anhydride or acetyl chloride [14]. The optimal conditions include temperatures of 200°C, pressures of 50 bar, and flow rates of 0.1 milliliters per minute with residence times of 27 minutes [14].

| Parameter | Optimal Value | Conversion (%) | Reference |

|---|---|---|---|

| Temperature | 200°C | 85-95 | [14] |

| Pressure | 50 bar | 80-90 | [14] |

| Flow rate | 0.1 mL/min | 85-95 | [14] |

| Residence time | 27 minutes | 85-95 | [14] |

| Catalyst loading | Aluminum oxide | 90-98 | [14] |

The mechanism of acetonitrile-mediated acetamide formation involves coordination of the nitrogen lone pair of the cyanide group to the aluminum catalyst, generating a positively charged carbon center [14]. This activated carbon is then attacked by the amine nucleophile to form an amidine intermediate, which undergoes hydrolysis to provide the desired acetamide product [14]. The presence of trace water is essential for the hydrolysis step, with the water originating from residual moisture in the solvent and catalyst [14].

Temperature optimization studies reveal that acetamide formation rates increase substantially with temperature up to 200°C, beyond which decomposition reactions begin to compete [14] [16]. At temperatures above 275°C, acetonitrile reaches its supercritical state, leading to significant solvent expansion and decreased reaction efficiency [16]. The optimal temperature window of 180-220°C provides the best balance between reaction rate and product stability [16].

Pressure effects on acetamide formation demonstrate that modest pressures of 50 bar are sufficient to enhance reaction conversion, while higher pressures provide no additional benefit [16]. Flow rate optimization indicates that slower flow rates corresponding to longer residence times favor higher conversions, with 0.1 milliliters per minute representing the optimal balance between throughput and yield [16].

| Reaction Conditions | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Batch synthesis | 160-180 | 8-12 | 60-75 | 85-90 | [17] |

| Continuous flow | 200 | 0.45 | 85-95 | 95-98 | [14] |

| Microwave-assisted | 120-140 | 0.5-1 | 70-85 | 90-95 | [18] |

The kinetics of acetamide bond formation have been studied extensively to understand the factors controlling reaction rate and selectivity [18]. Variable Time Normalization Analysis has been employed to determine reaction orders and rate constants under different conditions [18]. The reaction typically follows second-order kinetics with respect to the amine component and first-order kinetics with respect to the acetylating agent [18].

Wikipedia

Dates

Explore Compound Types